N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidinone core linked to a 1,3,4-thiadiazole ring via a carboxamide bridge. The thiadiazole moiety is substituted with a tert-butyl group at the 5-position, while the pyrrolidinone ring is substituted with a phenyl group at the 1-position.
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-17(2,3)15-19-20-16(24-15)18-14(23)11-9-13(22)21(10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDPOILZMETKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Chemical Reactions Analysis
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . The major products formed from these reactions are typically other thiadiazole derivatives, which can be further modified for specific applications.
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, thiadiazole derivatives are explored for their potential as therapeutic agents for various diseases. In industry, these compounds are used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
¹ Inferred formula based on structural analogy; exact data unavailable.
Analysis of Substituent Impact
- Isopropyl : Less steric bulk compared to tert-butyl, possibly enhancing flexibility and binding pocket compatibility. Propylthio : The sulfur atom in the thioether group could participate in hydrogen bonding or redox interactions, influencing solubility and pharmacokinetics.
- Aryl Group Modifications: Phenyl (Target Compound): Lacks electronic modifiers, suggesting neutral lipophilicity. 4-Fluorophenyl : Fluorine’s electronegativity may enhance dipole interactions or improve membrane permeability.
Extended Substituents ( ) : The acetylphenyl-thioethyl chain introduces a larger, polar moiety, likely reducing cell permeability but enabling interactions with charged residues in enzymes or receptors.
Molecular Weight and Pharmacokinetics
- The target compound’s inferred molecular weight (~376.5) aligns with typical small-molecule drugs, suggesting favorable oral bioavailability.
- Compounds with molecular weights >450 (e.g., ) may face challenges in absorption or blood-brain barrier penetration.
Research Findings and Inferred Implications
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Fluorinated Derivatives ( ) : Fluorine substitution is associated with improved metabolic stability and target affinity in kinase inhibitors and antimicrobial agents.
- Thioether-Containing Analogs ( ) : Thioether groups can modulate cytochrome P450 interactions, altering metabolic pathways.
- Bulky Substituents : The tert-butyl group in the target compound may confer resistance to enzymatic degradation, a feature exploited in protease inhibitors .
Q & A
Basic: What are the standard synthetic methodologies for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiadiazole and pyrrolidine rings. Key steps include coupling reactions between intermediates (e.g., tert-butyl-substituted thiadiazole and phenylpyrrolidine precursors). Reactions are monitored using thin-layer chromatography (TLC) and characterized via NMR, IR, and mass spectrometry . Solvent systems (e.g., DMF or dichloromethane) and catalysts (e.g., trifluoroacetic acid) are selected based on precursor compatibility.
Basic: How is the compound characterized post-synthesis?
Characterization employs spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and ring structures.
- IR spectroscopy to identify functional groups (e.g., carbonyl, amide).
- Mass spectrometry for molecular weight validation.
- TLC for purity assessment during intermediate steps .
Basic: What initial biological screenings are recommended for this compound?
Primary assays focus on antimicrobial (e.g., bacterial/fungal inhibition), anticancer (e.g., cytotoxicity against cancer cell lines), and enzyme inhibition (e.g., kinase or protease targets) activities. Dose-response curves and IC₅₀ values are generated using standardized protocols (e.g., microdilution for antimicrobial tests) .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Critical parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Catalyst loading : Acidic catalysts (e.g., H₂SO₄) accelerate ring closure.
- Reaction time : Extended durations (12–24 hrs) improve cyclization completeness.
Computational tools (e.g., quantum chemical modeling) predict optimal conditions by simulating transition states .
Advanced: How to resolve contradictions in reported biological activity data?
Conflicting results (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions or cellular models. Mitigation strategies:
- Standardized protocols : Use common cell lines (e.g., HeLa, MCF-7) and controls.
- Structure-activity relationship (SAR) studies : Compare analogs to isolate substituent effects.
- Dose uniformity : Ensure consistent molar concentrations across assays .
Advanced: What computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases).
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate interaction dynamics at active sites.
- Pharmacophore modeling : Identify critical functional groups for bioactivity .
Advanced: How to conduct SAR studies with structural analogs?
Modify substituents on the thiadiazole (e.g., tert-butyl to cyclohexyl) or pyrrolidine (e.g., phenyl to fluorophenyl) rings. Assess changes in:
- Lipophilicity (via logP calculations).
- Bioactivity (e.g., IC₅₀ shifts in cytotoxicity assays).
Analog libraries (e.g., ) guide prioritization of synthetic targets .
Advanced: How to analyze stability under varying pH and temperature conditions?
- Accelerated stability studies : Expose the compound to pH 3–9 buffers at 40°C for 48 hrs.
- HPLC monitoring : Quantify degradation products (e.g., hydrolyzed amide bonds).
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .
Advanced: What techniques detect degradation products during storage?
- LC-MS/MS : Identify low-abundance degradants (e.g., oxidized thiadiazole).
- Solid-state NMR : Characterize crystalline vs. amorphous form stability.
- Forced degradation studies : Use UV light, heat, or peroxide exposure to simulate aging .
Advanced: How to evaluate synergistic effects with other therapeutic agents?
- Combinatorial assays : Pair the compound with FDA-approved drugs (e.g., cisplatin for cancer).
- Isobologram analysis : Calculate combination indices (CI < 1 indicates synergy).
- Transcriptomic profiling : Identify pathways enhanced by co-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
